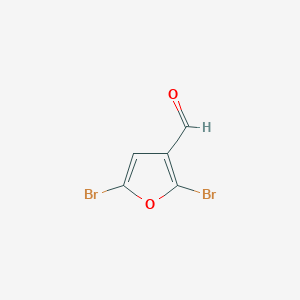
2,5-Dibromofuran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromofuran-3-carbaldehyde is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom and two bromine atoms at positions 2 and 5, and an aldehyde group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromofuran-3-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of furan derivatives. For instance, the bromination of 3-furan carbaldehyde using bromine in the presence of a catalyst such as iron(III) bromide can yield this compound . Another method involves the photochemical synthesis of 3- and 5-bromofuran-2-carbaldehyde in aromatic solutions, which can then be further brominated to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromofuran-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: 2,5-disubstituted furan derivatives.
Oxidation: 2,5-dibromofuran-3-carboxylic acid.
Reduction: 2,5-dibromofuran-3-methanol.
Scientific Research Applications
2,5-Dibromofuran-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex furan derivatives and heterocyclic compounds.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme mechanisms and biochemical pathways.
Mechanism of Action
The mechanism of action of 2,5-dibromofuran-3-carbaldehyde involves its interaction with various molecular targets. The bromine atoms and the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromofuran: A furan derivative with a single bromine atom at position 3.
2,5-Dibromofuran: A furan derivative with bromine atoms at positions 2 and 5, but without the aldehyde group.
2,5-Dibromofuran-2-carbaldehyde: A similar compound with the aldehyde group at position 2 instead of position 3.
Uniqueness
2,5-Dibromofuran-3-carbaldehyde is unique due to the presence of both bromine atoms and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to form stable covalent bonds with biological molecules also makes it valuable in medicinal chemistry and biological studies .
Properties
Molecular Formula |
C5H2Br2O2 |
|---|---|
Molecular Weight |
253.88 g/mol |
IUPAC Name |
2,5-dibromofuran-3-carbaldehyde |
InChI |
InChI=1S/C5H2Br2O2/c6-4-1-3(2-8)5(7)9-4/h1-2H |
InChI Key |
SKHDQDLSYGABFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1C=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















